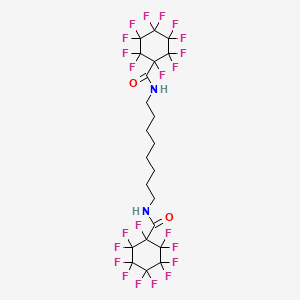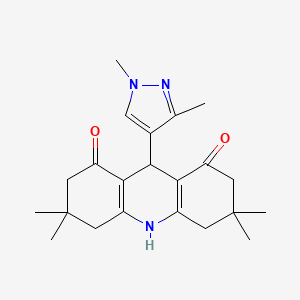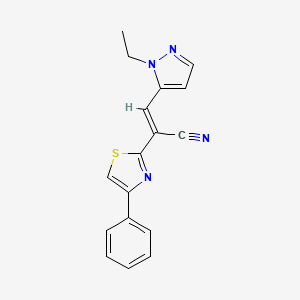![molecular formula C15H16F3N7O2 B10952093 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10952093.png)
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by its unique structure, which includes two pyrazole rings and an oxadiazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps. The process begins with the preparation of the pyrazole intermediates, followed by the formation of the oxadiazole ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature and pressure to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-{[5-methyl-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide
- **N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-{[5-methyl-3-(difluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide
Uniqueness
The presence of the trifluoromethyl group in N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability, which may enhance its bioactivity and therapeutic potential compared to similar compounds.
Properties
Molecular Formula |
C15H16F3N7O2 |
|---|---|
Molecular Weight |
383.33 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-[[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C15H16F3N7O2/c1-8-4-11(15(16,17)18)22-25(8)7-12-21-14(27-23-12)13(26)19-5-10-6-20-24(3)9(10)2/h4,6H,5,7H2,1-3H3,(H,19,26) |
InChI Key |
AYNYFAPIGCSTCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=NOC(=N2)C(=O)NCC3=C(N(N=C3)C)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 5-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}benzene-1,3-dicarboxylate](/img/structure/B10952022.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B10952029.png)
![1-[2-(diethylamino)ethyl]-5-(1,5-dimethyl-1H-pyrazol-4-yl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10952036.png)
![2-{3-[2-(2-chlorophenyl)ethyl]-1-[4-(dimethylamino)phenyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B10952044.png)
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide](/img/structure/B10952045.png)

![4-[5-[(3-chlorophenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10952059.png)

![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-ethyl-3-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B10952066.png)

![4-(2,6-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B10952068.png)
![(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-[(2-methylpropanoyl)oxy]ethanimidamide](/img/structure/B10952069.png)
![5-[(2,5-dichlorophenoxy)methyl]-N-(2,4-dimethoxyphenyl)furan-2-carboxamide](/img/structure/B10952071.png)
![(1Z)-N'-{[(3-nitrophenyl)carbonyl]oxy}-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanimidamide](/img/structure/B10952074.png)
